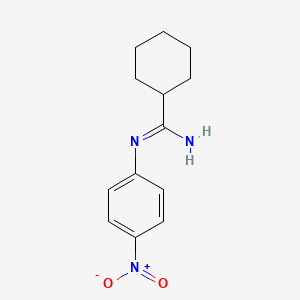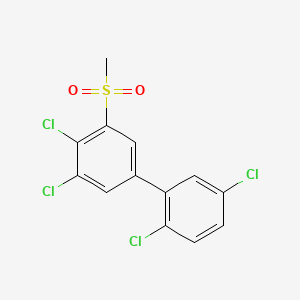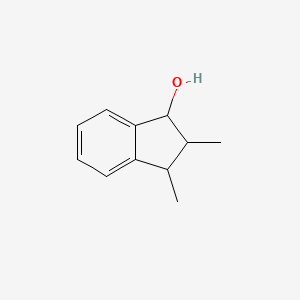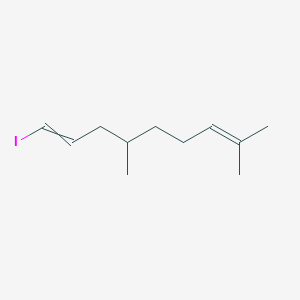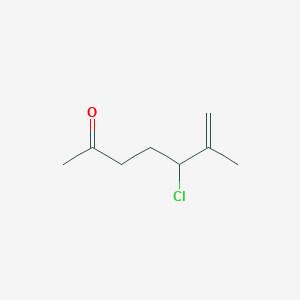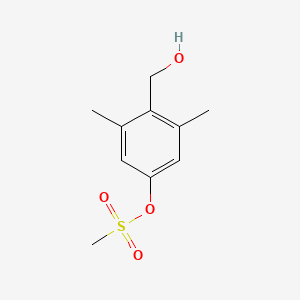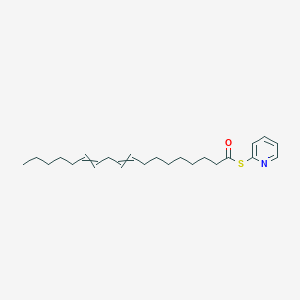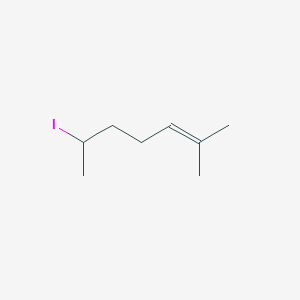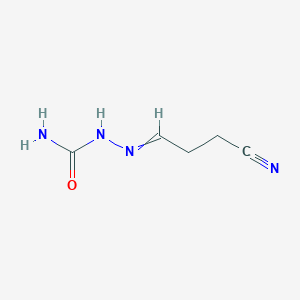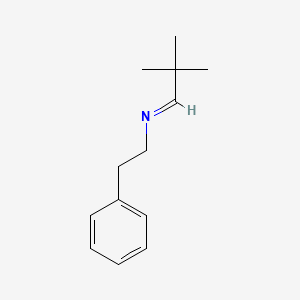
(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. One possible synthetic route is the reaction of 2,2-dimethylpropanal with 2-phenylethylamine under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production methods for imines often involve similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and may involve the use of catalysts to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products Formed
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted imines or amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme mechanisms involving imine intermediates.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of (1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine involves its interaction with molecular targets through its imine functional group. The imine can act as an electrophile, participating in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-amine: The reduced form of the imine.
2,2-Dimethylpropanal: The aldehyde precursor.
2-Phenylethylamine: The amine precursor.
Uniqueness
(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine is unique due to its specific structure, which combines a bulky tert-butyl group with a phenylethyl group
Eigenschaften
CAS-Nummer |
97528-12-6 |
|---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(2-phenylethyl)propan-1-imine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)11-14-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI-Schlüssel |
ADGMIPOTMOQHRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


